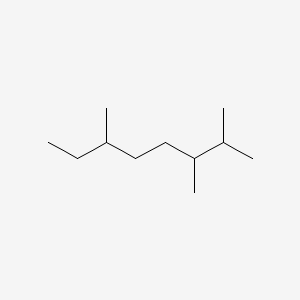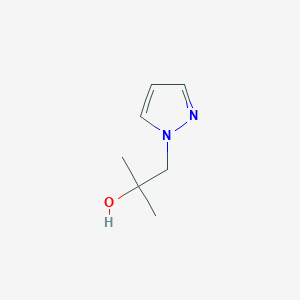
2,4-Dibromo-5-chloronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-chloronaphthalen-1-amine is an organic compound with the molecular formula C10H6Br2ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, chlorine, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-chloronaphthalen-1-amine typically involves the bromination of 5-chloronaphthalen-1-amine. One common method includes the following steps:
- Dissolve 5-chloronaphthalen-1-amine in chloroform.
- Add bromine dropwise to the solution while maintaining the temperature at 50°C.
- Allow the reaction to proceed overnight to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-chloronaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include secondary amines.
Scientific Research Applications
2,4-Dibromo-5-chloronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-chloronaphthalen-1-amine depends on its interaction with specific molecular targets. The presence of bromine, chlorine, and amine groups allows it to form various interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-1-naphthylamine: Similar structure but lacks the chlorine atom.
5-Chloronaphthalen-1-amine: Similar structure but lacks the bromine atoms.
2,4-Dibromo-5-chloronaphthalene: Similar structure but lacks the amine group.
Uniqueness
2,4-Dibromo-5-chloronaphthalen-1-amine is unique due to the presence of both bromine and chlorine atoms along with an amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H6Br2ClN |
|---|---|
Molecular Weight |
335.42 g/mol |
IUPAC Name |
2,4-dibromo-5-chloronaphthalen-1-amine |
InChI |
InChI=1S/C10H6Br2ClN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2 |
InChI Key |
SWSIVOMJRWPSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=C2N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)

![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)

![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)


